1-iodohex-2-ene
Description
1-Iodohex-2-ene is a halogenated alkene that has garnered attention in modern organic synthesis. As a member of the iodoalkene family, it serves as a versatile building block for constructing more complex molecules. nih.gov Its structure, featuring an iodine atom attached to a six-carbon chain with a double bond at the second position, allows for a variety of chemical transformations. The reactivity of the carbon-iodine bond makes it particularly useful in forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of synthetic chemistry. researchgate.netmdpi.com Research involving this compound, particularly its stereoisomers ((E)- and (Z)-1-iodohex-2-ene), is often highlighted in the context of total synthesis, where precise control over molecular architecture is paramount. rsc.orgrsc.org
Properties
CAS No. |
115977-54-3 |
|---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.1 |
Purity |
90 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Iodohex 2 Ene and Its Stereoisomers
Regioselective and Stereoselective Synthesis
The control of regio- and stereochemistry is a central theme in the synthesis of 1-iodohex-2-ene. The geometry of the double bond ((E) for trans or (Z) for cis) significantly influences the compound's reactivity and its utility as a building block. Consequently, synthetic strategies are often designed to produce a single, pure stereoisomer. mdpi.comdiva-portal.org
Approaches to (E)-1-Iodohex-2-ene Synthesis
The synthesis of the (E) isomer of this compound can be effectively achieved from stereochemically defined precursors. A documented method involves the conversion of (E)-2-hexenol into the target iodoalkene. chemsrc.com This approach leverages the pre-existing trans-configuration of the double bond in the starting material to ensure the stereochemical integrity of the product. One specific literature report indicates that this transformation can proceed with a high yield of approximately 83%. chemsrc.com This method highlights a reliable strategy for obtaining the (E) isomer by starting with a readily available and geometrically pure precursor.
Approaches to (Z)-1-Iodohex-2-ene Synthesis
Similar to the synthesis of the E-isomer, the Z-isomer is accessible from corresponding Z-precursors. The conversion of cis-2-hexen-1-ol (B1238580) to this compound has been reported with a yield of around 80%. chemsrc.com The (Z)-1-iodohex-2-ene isomer has been utilized as a key reagent in the total synthesis of complex natural products, such as Nigricanoside A. researchgate.netrsc.org In this context, it was used in an allylation reaction to introduce the aliphatic tail of the molecule. rsc.org The reaction was performed using sodium bis(trimethylsilyl)amide (NaHMDS) as a base in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C, affording the desired product in 79% yield. researchgate.netrsc.orgsemanticscholar.org
Control of Stereoisomeric Purity in Synthesis
Ensuring the stereoisomeric purity of the final product is a critical aspect of synthesis. fda.gov The most direct method for controlling the stereochemistry of this compound is to begin with a stereochemically pure precursor. For instance, using (E)-2-hexenol leads to (E)-1-iodohex-2-ene, while cis-2-hexen-1-ol yields the (Z) isomer. chemsrc.com
Precursor-Based Synthetic Routes
The synthesis of this compound commonly relies on the modification of carefully chosen precursor molecules. These routes include the direct iodination of hexene derivatives or the substitution of another halogen atom with iodine.
From Corresponding Hexene Derivatives through Iodination
A versatile method for preparing this compound involves the direct iodination of various hexenol precursors. The specific isomer of the product is determined by the geometry of the starting alcohol. This highlights the importance of precursor selection in directing the stereochemical outcome of the synthesis. chemsrc.com Research has demonstrated the successful conversion of several hexenols to this compound with good yields. chemsrc.com
Table 1: Synthesis of this compound from Hexenol Precursors
| Precursor | Product | Reported Yield | Reference |
| (E)-2-Hexenol | (E)-1-Iodohex-2-ene | ~83% | chemsrc.com |
| cis-2-Hexen-1-ol | (Z)-1-Iodohex-2-ene | ~80% | chemsrc.com |
| 1-Hexen-3-ol | This compound | ~79% | chemsrc.com |
This table summarizes reported synthetic routes for this compound starting from various hexenol derivatives, showcasing the yields achieved.
Halogen Exchange Reactions for Iodine Incorporation
Halogen exchange reactions provide an alternative and powerful route for the synthesis of iodoalkanes. manac-inc.co.jp The Finkelstein reaction is a classic and widely used example of this type of transformation. manac-inc.co.jp This method involves the conversion of an alkyl chloride or bromide into the corresponding alkyl iodide through a bimolecular nucleophilic substitution (SN2) mechanism. manac-inc.co.jp
In the context of synthesizing this compound, this would involve reacting a precursor such as 1-bromohex-2-ene or 1-chlorohex-2-ene (B8754950) with an alkali iodide salt. manac-inc.co.jp Sodium iodide (NaI) or potassium iodide (KI) are commonly used reagents for this purpose, and the reaction is typically carried out in a polar solvent like acetone (B3395972) or acetonitrile. manac-inc.co.jp This method offers an indirect pathway to incorporate iodine, which can be particularly useful for substrates that are not amenable to direct iodination. manac-inc.co.jp
Allylation and Related Strategies for C1-Iodoalkene Formation
The formation of carbon-carbon bonds using this compound as an allylating agent is a key strategy in the assembly of complex organic molecules. A notable application is in the total synthesis of natural products, where the iodoalkene fragment is introduced to build a larger carbon skeleton. For instance, in the synthesis of the fatty acid portion of nigricanoside A, (Z)-1-iodohex-2-ene was used to introduce the aliphatic tail. rsc.org
This specific allylation involved the reaction of an enolate with (Z)-1-iodohex-2-ene. rsc.orgrsc.org The reaction successfully set a key stereocenter with a high diastereomeric ratio (d.r. > 20:1). researchgate.netsemanticscholar.org This method highlights the utility of this compound as a building block for introducing a six-carbon chain with defined stereochemistry at the double bond. The reaction required careful control of stoichiometry to achieve a high yield, as discussed in section 2.4. rsc.org
Catalytic Methods in this compound Synthesis
Catalytic methods, particularly those involving transition metals, are central to modern organic synthesis, offering efficient and selective pathways to a wide array of compounds, including iodoalkenes.
Transition Metal-Mediated Syntheses
Transition metal-mediated reactions are pivotal for the synthesis and functionalization of alkenyl halides like this compound. Palladium and nickel complexes are prominent catalysts in these transformations. rug.nluniovi.es While direct catalytic synthesis of this compound is not extensively detailed, related transformations underscore the applicable methodologies. For example, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been reported for stereoselective reactions involving (E)-1-iodohexene and secondary diorganozinc reagents. rug.nl Such methods are fundamental in creating C-C bonds from an iodoalkene precursor.
In a related context, the reactivity of derivatives like (Z)-2-iodohex-2-en-1,4-diol in palladium-catalyzed carbonylation reactions has been studied. acs.org These studies reveal the influence of neighboring functional groups on the reaction pathways, a critical consideration in designing synthetic routes involving substituted this compound scaffolds. acs.org Furthermore, nickel-catalyzed reductive carbo-acylation of alkenes with alkyl iodides demonstrates the power of transition metals in complex bond formations under mild conditions. nih.gov
Ligand Design for Enhanced Stereoselectivity
The stereochemical outcome of transition metal-catalyzed reactions is often dictated by the chiral ligands coordinated to the metal center. nih.govwiley.com The rational design of ligands is therefore crucial for achieving high stereoselectivity in the synthesis of chiral molecules. bham.ac.ukchemrxiv.org In the context of reactions that could be applied to synthesize or functionalize this compound, ligand choice is paramount.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as solvent, temperature, stoichiometry, and catalyst system is essential for maximizing product yield and minimizing side reactions. rsc.org In the synthesis of the fatty acid portion of nigricanoside A, the allylation step using (Z)-1-iodohex-2-ene required careful optimization. rsc.org Researchers found that using a full equivalent of sodium hexamethyldisilazide (NaHMDS) as the base led to significant decomposition of the product. rsc.org By reducing the amount of base to a sub-stoichiometric quantity (0.9 equivalents), the desired alkylated product was obtained in a 79% yield, with 9% of the starting material recovered. rsc.orgrsc.orgresearchgate.netsemanticscholar.org
| Base Equivalents | Outcome | Yield |
|---|---|---|
| 1.0 | Substantial Decomposition | Low |
| 0.9 | Clean Reaction | 79% (+9% recovered starting material) |
A more systematic approach to optimization is often employed in catalytic reactions. For instance, in a nickel-catalyzed asymmetric carbo-acylation, various parameters were screened to define the optimal conditions. nih.gov This involved evaluating different nickel catalysts, ligands, reductants, and solvents.
| Entry | Catalyst (mol%) | Ligand (mol%) | Reductant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | NiBr₂·glyme (20) | rac-Pyrox L1 (20) | Mn (2) | DMA/NMM (4:1) | 0 | 24 | 85 |
| 2 | NiCl₂ (10) | L12 (15) | Zn (2) | DMA | rt | 12 | 55 |
| 3 | NiBr₂·glyme (20) | L12 (20) | Mn (2) | DMA/NMM (4:1) | 10 | 96 | 91 |
DMA: Dimethylacetamide, NMM: N-methyl morpholine, rt: room temperature. Yields determined by ¹H NMR or of isolated product.
This systematic screening identified NiBr₂·glyme as the catalyst, a specific Pyrox ligand (L12), and manganese as the reductant under optimized solvent and temperature conditions to achieve the highest yield and enantioselectivity. nih.gov
Reactivity and Transformation Pathways of 1 Iodohex 2 Ene
Nucleophilic Substitution Reactions of the Allylic Iodine
The presence of an iodine atom at the allylic position makes 1-iodohex-2-ene susceptible to nucleophilic substitution reactions. savemyexams.com In these reactions, a nucleophile replaces the iodide ion, which is a good leaving group. rammohancollege.ac.in The specific pathway of the substitution, whether it be S(_N)2' or S(_N)1', is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the substrate. libretexts.org
S(_N)2' and S(_N)1' Pathways
Allylic halides like this compound can undergo nucleophilic substitution through two primary mechanisms: the S(_N)2' and S(_N)1' pathways. youtube.comslideshare.net
The S(_N)1' reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. allen.inlibretexts.org The departure of the iodide leaving group from this compound results in an allylic carbocation, which is stabilized by resonance. The nucleophile can then attack this carbocation at either of the two electrophilic carbon atoms. slideshare.net This pathway is favored by the use of weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org
The S(_N)2' reaction , in contrast, is a concerted, one-step process. rammohancollege.ac.in In this "allylic rearrangement" pathway, the nucleophile attacks the γ-carbon (the carbon at the opposite end of the double bond from the leaving group), while the double bond shifts and the leaving group departs from the α-carbon simultaneously. slideshare.netacs.org This mechanism is favored by strong nucleophiles and is more common when the α-carbon is sterically hindered. acs.orgquora.com
The competition between the direct S(_N)2 and the S(_N)2' pathway is a subject of detailed study, with the S(_N)2 pathway generally being favored unless there is significant steric hindrance at the α-position. acs.org
Stereochemical Outcomes of Substitution
The stereochemistry of the products formed in nucleophilic substitution reactions of this compound depends on the reaction mechanism.
In an S(_N)1' reaction , the formation of a planar carbocation intermediate leads to a loss of stereochemical information. libretexts.orgmasterorganicchemistry.com The nucleophile can attack the carbocation from either face, resulting in a mixture of stereoisomers, often leading to racemization if the starting material was optically active. libretexts.orgmasterorganicchemistry.com
Conversely, the S(_N)2' reaction is stereospecific. libretexts.org The nucleophile attacks the substrate in a concerted fashion, leading to a predictable stereochemical outcome. The geometry of the transition state dictates the stereochemistry of the product. libretexts.org Specifically, S(_N)2 reactions are known to proceed with an inversion of configuration at the reaction center. libretexts.org
Elimination Reactions to Form Alkenes
In addition to substitution, this compound can undergo elimination reactions to form dienes. vscht.czscribd.com These reactions are often in competition with substitution reactions and are favored by the use of strong, bulky bases and higher temperatures. masterorganicchemistry.commasterorganicchemistry.com
Regioselectivity and Stereoselectivity of Eliminations
Elimination reactions of haloalkanes can proceed through E1 or E2 mechanisms, each with its own regiochemical and stereochemical preferences. libretexts.org
Regioselectivity in elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.orglibretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene, known as the Hofmann product. scribd.com In the case of this compound, elimination could potentially lead to the formation of 1,3-hexadiene (B165228) or 1,2-hexadiene. The specific product distribution would depend on the reaction conditions.
Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z). khanacademy.org E2 reactions, in particular, are stereospecific and require an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.orglibretexts.org This geometric constraint dictates the stereochemistry of the resulting double bond. khanacademy.org For E1 reactions, which proceed through a carbocation intermediate, there is generally a preference for the formation of the more stable trans (E) isomer. libretexts.org
Cross-Coupling Reactions Involving the C-I Bond
The carbon-iodine bond in this compound is reactive in a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds. sigmaaldrich.com
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Stille)
Several palladium-catalyzed reactions are particularly relevant for a vinylic iodide like this compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com this compound could be coupled with a variety of vinyl or aryl boronic acids or esters to form conjugated dienes or styrenyl compounds, respectively. libretexts.org The catalytic cycle involves oxidative addition of the vinyl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to give the coupled product. yonedalabs.com
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgtaylorandfrancis.com This reaction would involve the coupling of this compound with an alkene to form a more complex diene structure. The mechanism involves oxidative addition of the vinyl iodide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
The Stille reaction utilizes an organotin reagent as the coupling partner for the organic halide. wikipedia.orgnumberanalytics.com This reaction is versatile and can be used to form C-C bonds between various sp2-hybridized carbons. wikipedia.org For example, this compound could be coupled with a vinyl or aryl stannane. oup.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.depsu.edu
These cross-coupling reactions provide efficient and selective methods for the elaboration of the this compound scaffold, leading to a diverse range of more complex molecules.
Table 1: Summary of Reactivity for this compound
| Reaction Type | Key Pathways/Reactions | General Outcome | Important Considerations |
|---|---|---|---|
| Nucleophilic Substitution | S(_N)1', S(_N)2' | Replacement of iodide with a nucleophile | Stereochemistry depends on the pathway (racemization for S(_N)1', inversion for S(_N)2') |
| Elimination | E1, E2 | Formation of dienes (e.g., 1,3-hexadiene) | Regioselectivity (Zaitsev vs. Hofmann), Stereoselectivity (E vs. Z) |
| Cross-Coupling | Suzuki-Miyaura, Heck, Stille | Formation of new C-C bonds | Requires a palladium catalyst and a suitable coupling partner (organoboron, alkene, or organotin) |
Copper-Catalyzed Reactions
Copper catalysts, often in conjunction with other transition metals like palladium, play a pivotal role in the transformation of vinyl halides such as this compound. These reactions are fundamental in synthetic organic chemistry for creating new chemical bonds.
One of the most significant copper-co-catalyzed reactions for vinyl iodides is the Sonogashira coupling . This reaction forms a carbon-carbon bond between a vinyl halide and a terminal alkyne, employing a dual catalytic system of palladium and copper(I) iodide. wikipedia.orgthieme-connect.com The palladium catalyst facilitates the oxidative addition of the vinyl iodide, while the copper(I) salt acts as a co-catalyst to form a copper(I) acetylide intermediate. thieme-connect.com This process is highly efficient for creating enyne structures under mild conditions. thieme-connect.comacs.org For this compound, this reaction would attach an alkyne group at the C1 position, preserving the geometry of the double bond.
The Ullmann condensation is a classic copper-catalyzed reaction that couples two aryl or vinyl halides to form a new carbon-carbon bond (biaryl or diene synthesis) or facilitates the formation of carbon-heteroatom bonds (C-O, C-N, C-S). nih.govresearchgate.net Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. researchgate.net However, modern methods use soluble copper catalysts with specific ligands, allowing the reactions to proceed under milder conditions. libretexts.org In the context of this compound, an Ullmann-type reaction could be used for C-N coupling (amination) or C-O coupling (etherification) by reacting it with amines or alcohols in the presence of a copper catalyst. researchgate.netresearchgate.net
Table 1: Overview of Copper-Catalyzed Reactions for this compound This table is a representative summary based on reactions of analogous vinyl iodides.
| Reaction Name | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd complex, Cu(I) salt (e.g., CuI), Base | 1-Alkynylhex-2-ene |
| Ullmann C-N Coupling | Amine (R₂NH) | Cu(I) or Cu(II) salt, Ligand, Base | N-Allyl Amine |
| Ullmann C-O Coupling | Alcohol (R-OH) | Cu(I) or Cu(II) salt, Ligand, Base | Allyl Ether |
Formation of Carbon-Carbon Bonds
The C(sp²)-I bond in this compound is highly susceptible to oxidative addition by transition metal catalysts, making it an excellent substrate for a variety of carbon-carbon bond-forming cross-coupling reactions. wikipedia.org Vinyl iodides are generally more reactive than their bromide or chloride counterparts due to the lower bond dissociation energy of the C-I bond. wikipedia.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org This reaction is widely used to form C(sp²)-C(sp²) bonds. Reacting this compound with an aryl or vinyl boronic acid under Suzuki conditions (a palladium catalyst and a base) would yield a substituted diene or a styrene (B11656) derivative, respectively. thieme-connect.comnih.gov The reaction is known for its high functional group tolerance and typically proceeds with retention of the alkene's stereochemistry. wikipedia.org
The Heck reaction provides another pathway for C-C bond formation by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org When this compound is used as the organohalide partner, it can react with various alkenes (e.g., acrylates, styrenes) to produce more complex diene structures. researchgate.net The reaction typically shows a high degree of trans selectivity in the newly formed double bond. organic-chemistry.org
Table 2: Key C-C Bond Forming Reactions with this compound This table is a representative summary based on reactions of analogous vinyl iodides.
| Reaction Name | Coupling Partner | Catalyst System | Typical Product Class |
|---|---|---|---|
| Suzuki Coupling | Organoboron (e.g., Ar-B(OH)₂) | Pd complex, Base | Aryl-substituted hexadiene |
| Heck Reaction | Alkene (e.g., Styrene) | Pd complex, Base | Substituted hexatriene |
| Sonogashira Coupling | Terminal Alkyne | Pd complex, Cu(I) salt, Base | Conjugated enyne |
Addition Reactions Across the Alkene Moiety
While the C-I bond is a primary site of reactivity, the C=C double bond in this compound can also participate in addition reactions. The nature of these reactions is influenced by the electronic properties of the allylic iodide system.
The addition of hydrogen halides (HX) to an alkene, known as hydrohalogenation, proceeds through a carbocation intermediate. pressbooks.pub In the case of this compound, protonation of the double bond generates an allylic carbocation, which is stabilized by resonance. libretexts.org The positive charge is shared between C2 and C4. Subsequent attack by the halide nucleophile (X⁻) can occur at either of these positions, potentially leading to a mixture of 1,2-addition and 1,4-addition products. The regioselectivity follows Markovnikov's rule, where the initial protonation occurs to form the more stable carbocation intermediate. libretexts.org
Similarly, the addition of halogens (X₂) like Br₂ or Cl₂ across the double bond occurs via a cyclic halonium ion intermediate. The nucleophilic halide ion then attacks this intermediate in an anti-addition fashion. Given the allylic nature of the substrate, the reaction can be complex, but it would be expected to yield a dihalogenated hexane (B92381) derivative.
The alkene in this compound can act as a 2π-electron component (a dienophile) in cycloaddition reactions. The most prominent example is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgtotal-synthesis.com The reactivity of the dienophile is typically enhanced by electron-withdrawing groups. The iodo-allyl moiety in this compound can influence the electronic nature of the double bond, making it a viable partner in Diels-Alder reactions to generate functionalized cyclohexene (B86901) adducts. praxilabs.com
Other types of cycloadditions are also possible. For instance, vinyl iodides have been shown to participate in palladium-catalyzed intermolecular [2+2+1] cycloadditions, such as the Pauson-Khand-type reaction, with alkynes and a carbon monoxide source to form substituted cyclopentenones. acs.org
Functional Group Interconversions at Remote Positions
Performing selective chemical transformations on the saturated alkyl portion of this compound (i.e., at positions C4, C5, or C6) without affecting the more reactive alkene and carbon-iodine bond is a significant synthetic challenge. Such transformations fall under the category of remote or late-stage functionalization. acs.org
One plausible, albeit often unselective, method to functionalize the terminal end of the molecule would be through free-radical reactions. For example, under specific conditions using radical initiators, it might be possible to achieve radical-based halogenation at the C6 position. However, this would likely compete with reactions at the allylic C4 position, which is also susceptible to radical abstraction.
Modern synthetic methods are increasingly focused on achieving site-selective C-H functionalization. acs.org While specific examples for this compound are not prevalent, strategies involving transition-metal-catalyzed C-H activation with directing groups could, in principle, be applied to achieve functionalization at a specific remote methylene (B1212753) group, though this remains a highly specialized area of research. The interconversion of one functional group into another is a cornerstone of organic synthesis, but directing this reactivity to a specific, unactivated remote site in a molecule with multiple reactive centers like this compound requires sophisticated catalytic systems. solubilityofthings.com
Applications of 1 Iodohex 2 Ene As a Versatile Synthetic Intermediate
Building Block in Complex Natural Product Synthesis
The strategic incorporation of 1-iodohex-2-ene has been pivotal in the total synthesis of complex natural products, where the precise construction of stereocenters and carbon skeletons is paramount.
Total Synthesis of Nigricanoside A and Related Analogs
A significant application of this compound is demonstrated in the total synthesis of Nigricanoside A. rsc.orgrsc.org Nigricanoside A, a natural product isolated from the green alga Avrainvillea nigricans, initially showed potent cytotoxicity, making its complete structural elucidation and synthesis a key target for chemists. rsc.orgrsc.org
In a key step of the synthesis, the (Z)-isomer of this compound was used to introduce a portion of the aliphatic tail of the molecule. rsc.orgrsc.org This reaction, an allylation, was crucial for setting a specific stereocenter with a high diastereomeric ratio. rsc.orgrsc.org The reaction conditions for this key step are summarized in the table below.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Yield | Diastereomeric Ratio (d.r.) |
| Evans chiral auxiliary appended fragment | (Z)-1-iodohex-2-ene | NaHMDS | THF | -78 °C | 79% | >20:1 |
Table 1: Key Allylation Reaction in the Synthesis of a Nigricanoside A Fragment. researchgate.net
This specific transformation highlights the utility of this compound in building complex carbon chains with excellent stereocontrol, a fundamental challenge in natural product synthesis. rsc.org The successful stepwise construction of the fatty acid skeleton of nigricanoside was achieved through this method. rsc.org
Stereodivergent Pathways in Natural Product Construction
The stereochemistry of the double bond in this compound (either E or Z configuration) and the subsequent reactions it undergoes are critical for creating specific stereoisomers of a target molecule. This is a concept known as stereodivergent synthesis, where different stereoisomers of a product can be selectively formed from a common precursor by varying the reagents or reaction conditions.
While the synthesis of Nigricanoside A utilized the (Z)-isomer of this compound, the use of the (E)-isomer in similar synthetic strategies could potentially lead to the formation of different diastereomers. This flexibility is a powerful tool for synthetic chemists, allowing them to systematically explore the chemical space around a natural product and investigate the structure-activity relationships of different analogs. The ability to access various stereoisomers is often crucial for identifying the most biologically active form of a molecule. rsc.org
Precursor for Advanced Organic Materials
The application of this compound extends beyond natural product synthesis into the realm of materials science. Vinyl halides are known precursors for various cross-coupling reactions, which are fundamental in the creation of conjugated systems found in many advanced organic materials. These materials can have applications in electronics, such as in semiconductors and optical fibers. diva-portal.org
While direct research on this compound for specific advanced organic materials is not extensively documented in the provided search results, a related compound, (1E)-2-iodohex-1-en-1-yl 4-methylphenyl sulfone, is noted for its use as a component in the synthesis of advanced materials. lookchem.com This suggests the potential for vinyl iodide derivatives like this compound to be employed in the development of new materials with specialized properties. lookchem.com The reactivity of the carbon-iodine bond allows for its participation in powerful bond-forming reactions like Suzuki and Negishi couplings, which are instrumental in polymer and material synthesis. diva-portal.orgmdpi.com
Role in Pharmaceutical Intermediate Synthesis
Vinyl iodides are valuable intermediates in the synthesis of pharmaceutical compounds due to their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are essential for constructing the complex molecular frameworks of many active pharmaceutical ingredients (APIs).
The Negishi coupling reaction, for instance, historically utilized (E)-1-iodohex-1-ene to create a new carbon-carbon bond, a transformation that is foundational in the synthesis of many pharmaceutical drugs. mdpi.com The ability to form highly functionalized double bonds and dienes, which can be further transformed, makes these intermediates highly valuable. diva-portal.org For example, a derivative, (1E)-2-iodohex-1-en-1-yl 4-methylphenyl sulfone, is explicitly mentioned as a building block for developing novel pharmaceutical compounds. lookchem.com
Contributions to Agrochemical Research
In the field of agrochemical research, the development of new compounds to enhance crop resistance and growth is a continuous effort. A patent describes the use of a derivative, ethyl (2Z)-3-iodohex-2-enoate, in the synthesis of substituted 5-(cyclohex-2-en-1-yl)penta-2,4-dienes. google.com These compounds are investigated for their potential to enhance plant resistance to abiotic stress factors, such as drought, and to invigorate plant growth and increase yield. google.com This highlights the role of this compound derivatives as key structural motifs in the discovery of new agrochemicals.
Computational and Theoretical Investigations of 1 Iodohex 2 Ene Reactivity
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic properties and stability of 1-iodohex-2-ene and related vinyl halides. DFT calculations, often employing basis sets like 6-31++G**, provide a nuanced view of the molecule's characteristics. cas.cz
Studies on similar vinyl iodide systems reveal that the sp2 hybridization of the vinyl carbons contributes significantly to the stability of related ate complexes. cas.cz The electronic structure is further influenced by the nature of substituents on the vinyl framework. For instance, fluorine substitution has been shown to markedly stabilize certain ate anions, with the stabilization effect being more pronounced with multiple fluorine substitutions. cas.cz
The stability of vinyl halides is a key factor in their reactivity. Theoretical studies comparing different vinyl halides have shown that iodinanide species are generally more stable than their brominanide counterparts by a considerable margin. cas.cz This difference in stability has direct implications for their participation in chemical reactions.
Calculated Properties of Vinyl Halides and Related Species:
| Property | Observation | Reference |
| Ate Complex Stability | Vinyl ate complexes have stabilities between dialkyl and diaryl analogues. | cas.cz |
| Fluorine Substitution Effect | Multiple fluorine substitutions significantly stabilize ate anions. | cas.cz |
| Halogen Influence | Iodinanide ate anions are 6-10 kcal/mol more stable than brominanide anions. | cas.cz |
| Vinyllithium Reactivity | Reaction with vinyl bromide or iodide can lead to transition states, while perfluorinated complexes form minima. | cas.cz |
Mechanistic Elucidation of Key Reactions via Computational Modeling
Computational modeling has been instrumental in elucidating the mechanisms of key reactions involving vinyl iodides like this compound. These studies often explore various reaction pathways, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions.
One area of significant interest is the in-plane SN2-type substitution reaction at the sp2 carbon. While traditionally considered a high-energy pathway, DFT calculations have predicted that for certain haloalkenes, this reaction can be a facile process, a prediction that has been experimentally confirmed. acs.org For example, the intramolecular in-plane SN2 cyclization of a haloalkene was predicted by DFT calculations to have a Gibbs free energy of activation of 14.4 kcal/mol in DMF, and this was subsequently verified experimentally. acs.org
In the realm of transition-metal catalysis, computational studies have shed light on the role of metal-olefin interactions in reactions involving vinyl iodides. For instance, in nickel-catalyzed C–O bond formation, computational models have highlighted the importance of the coordination of the olefin in both the starting vinyl iodide and the enol ether product with Ni(0) intermediates. nih.gov These studies have also explored the competition between one- and two-electron activation pathways of the vinyl iodide, demonstrating how the steric and electronic environment of the nickel catalyst can influence the reaction mechanism. nih.gov
Key Mechanistic Insights from Computational Modeling:
| Reaction Type | Mechanistic Feature | Computational Method | Reference |
| Intramolecular SN2 | Facile in-plane pathway predicted | DFT (B3LYP/6-31+G(d)) | acs.org |
| Ni-catalyzed C–O formation | Importance of metal-olefin coordination | DFT | nih.gov |
| Ni-catalyzed activation | Selectivity between one- and two-electron pathways | DFT | nih.gov |
Conformational Analysis and Stereoisomer Interconversion Studies
The presence of a double bond in this compound gives rise to the possibility of E/Z stereoisomers. Computational methods are employed to analyze the relative stabilities of these isomers and the energy barriers associated with their interconversion. Conformational analysis examines the different spatial arrangements of a molecule that result from rotation about single bonds. scribd.comgoalparacollege.ac.in
For substituted alkenes, the relative stability of cis and trans isomers is a critical factor. In general, the trans isomer is more stable due to reduced steric hindrance. Computational studies can quantify this energy difference. For disubstituted cyclohexanes, for instance, it is always possible to have both groups in the more stable equatorial positions, but whether this corresponds to a cis or trans relationship depends on the substitution pattern. msu.edu
The interconversion between conformational isomers, such as the chair forms of a cyclohexane (B81311) ring, is a dynamic process. pharmacy180.com While these interconversions are often rapid at room temperature, the presence of bulky substituents can favor one conformation significantly. msu.edupharmacy180.com Computational models can predict the preferred conformations and the energy penalties associated with less stable arrangements, such as those with axial substituents that lead to 1,3-diaxial interactions. pharmacy180.com
Prediction of Reactivity and Selectivity in Novel Transformations
A significant application of computational chemistry is the prediction of reactivity and selectivity in new, unexplored chemical reactions. By modeling potential reaction pathways and transition states, researchers can forecast the likely outcome of a reaction before it is attempted in the laboratory.
For example, theoretical studies on the abstraction reactions of disilenes and digermenes with haloalkanes have successfully predicted that halogen abstraction is the favored pathway over the abstraction of the carbon trihalide group. acs.org These predictions, based on the calculation of activation barriers and reaction enthalpies, are in good agreement with experimental observations. acs.org Such studies can establish general trends and predict the reactivity of yet-unknown systems. acs.org
In the context of this compound, computational models could be used to predict its behavior in a variety of transformations. For instance, in palladium-catalyzed cross-coupling reactions, DFT could be employed to understand the mechanism and predict the regioselectivity of the reaction. researchgate.net Similarly, for reactions involving nucleophilic attack, computational analysis can help determine whether the reaction is likely to proceed via an SN2 or an electron transfer (ET) mechanism, as has been studied for reactions of alkyl halides with naphthalene (B1677914) dianion. researchgate.net
Advanced Analytical Characterization Techniques in 1 Iodohex 2 Ene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of 1-iodohex-2-ene. ethernet.edu.etweebly.comwpmucdn.com Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms within the molecule can be mapped out.
1H NMR: The proton NMR spectrum of this compound provides key information about the number of different types of protons, their chemical environment, and their proximity to one another. The signals corresponding to the vinylic protons (on the C=C double bond) are typically found in the downfield region of the spectrum. The coupling constants between these protons can help determine the stereochemistry of the double bond (E or Z).
13C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms, particularly the sp2-hybridized carbons of the double bond and the carbon bearing the iodine atom, are diagnostic for the structure of this compound.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to gain deeper structural insights. wpmucdn.comcore.ac.uk A COSY spectrum shows correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity throughout the carbon chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H bond information. wpmucdn.comcore.ac.uk
Table 1: Predicted 1H and 13C NMR Chemical Shifts for (E)-1-Iodohex-2-ene
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 | 3.1 - 3.3 | 5 - 10 |
| C2 | 5.5 - 5.8 | 135 - 140 |
| C3 | 5.6 - 5.9 | 125 - 130 |
| C4 | 2.0 - 2.2 | 34 - 38 |
| C5 | 1.3 - 1.5 | 21 - 25 |
| C6 | 0.8 - 1.0 | 13 - 16 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HRMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. vanderbilt.edu When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of the compound from a mixture.
Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (210.06 g/mol ). nih.govnih.gov
Isotopic Pattern: The presence of iodine, which has a single stable isotope (127I), simplifies the isotopic pattern of the molecular ion.
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for iodoalkenes include the loss of the iodine atom (resulting in a peak at m/z corresponding to the C6H11 fragment) and cleavage of the carbon-carbon bonds.
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. wpmucdn.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C6H11I |
| Molecular Weight | 210.06 g/mol nih.govnih.gov |
| Exact Mass | 209.99055 Da nih.gov |
| Major Fragment Ions (Predicted) | [M-I]+, [C4H7]+, [C3H5]+ |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GC, HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or isomers. tricliniclabs.com
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. tricliniclabs.com The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column type, temperature program). By comparing the retention time to that of a known standard, the compound can be identified. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis and purification of this compound, particularly for less volatile derivatives or when GC is not suitable. mdpi.comnih.gov Different column stationary phases and mobile phase compositions can be employed to achieve optimal separation.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction that produces or consumes this compound. nih.gov The retardation factor (Rf) value is a key parameter for identifying the compound on the TLC plate.
Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
In addition to the characterization of the final product, spectroscopic techniques can be employed to monitor the progress of reactions involving this compound in real-time. This allows for the study of reaction kinetics and the optimization of reaction conditions.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks. uu.nl For instance, in a reaction where this compound is a product, the formation of the C=C stretching vibration and the C-I stretching vibration could be tracked over time.
UV-Visible Spectroscopy: If the reactants or products in a reaction involving this compound have a chromophore that absorbs in the UV-visible region, this technique can be used to follow the reaction progress by monitoring the change in absorbance at a specific wavelength.
Future Directions and Emerging Research Avenues for 1 Iodohex 2 Ene Chemistry
Development of Sustainable and Green Synthetic Methods
A significant trend in modern chemistry is the development of environmentally benign synthetic protocols. For haloalkenes like 1-iodohex-2-ene, this involves moving away from hazardous solvents and reagents towards greener alternatives.
Aqueous Synthesis: Research has demonstrated the feasibility of conducting halogenation reactions in water. For instance, an efficient method for synthesizing (E)-β-iodo vinylsulfones using molecular iodine has been developed in water at room temperature, highlighting a fast, simple, and environmentally friendly approach. lookchem.com Similarly, the use of ammonium (B1175870) persulfate as an oxidant with iodide as the iodine source allows for the stereospecific diiodination of alkynes in water under mild conditions. researchgate.net These methodologies provide a strong foundation for developing aqueous-based syntheses of this compound, minimizing the reliance on volatile organic solvents.
Catalyst-Free and Milder Conditions: Future research will likely focus on developing synthetic routes that minimize or eliminate the need for heavy metal catalysts and harsh reaction conditions. While many current methods rely on transition metals, exploring catalyst-free approaches or using more benign catalysts is a key goal of green chemistry. seqens.com The use of hypervalent iodine compounds, which are environmentally friendly and commercially available, offers a non-toxic alternative to transition metals for various chemical transformations. umn.edu
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Vinyl Iodides
| Feature | Traditional Methods | Emerging Green Methods |
| Solvent | Organic Solvents (e.g., THF, CH2Cl2) | Water, Deep-Eutectic-Solvents (DES) |
| Catalyst | Transition Metals (e.g., Palladium, Copper) | Benign Catalysts, Enzymes, Catalyst-Free |
| Reagents | Harsh reagents, Strong bases | Milder reagents (e.g., I2, KI), Oxidants like H2O2 |
| Conditions | High temperatures, Inert atmosphere | Room temperature, Aerobic conditions |
| Waste | Generates significant chemical waste | Reduced waste, Biodegradable byproducts |
Chemoenzymatic and Biocatalytic Transformations
The use of enzymes in chemical synthesis, or biocatalysis, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. interesjournals.org This field presents significant opportunities for the synthesis and modification of this compound.
Enzymatic Synthesis: Researchers are exploring the use of enzymes for creating complex molecules. For example, methyltransferases have been used for the selective enzymatic modification of complex structures, and promiscuous enzymes can utilize haloalkanes to generate non-natural compounds. researchgate.net This concept could be extended to haloalkenes like this compound, potentially using engineered enzymes to catalyze its formation with high stereoselectivity. Lipase-catalyzed kinetic resolution has been successfully used to separate enantiomers of haloalkene-derived alcohols, a technique that could be adapted for chiral precursors of this compound. nih.gov
Biocatalytic Derivatization: Beyond synthesis, enzymes can be used to modify this compound. Biocatalytic reactions can be performed with high chemo-, regio-, and stereoselectivity. researchgate.net This could involve using enzymes to introduce other functional groups to the this compound backbone, creating novel derivatives for specific applications. The combination of enzymatic steps with traditional chemical synthesis, known as chemoenzymatic synthesis, is a powerful strategy for producing complex chiral molecules. beilstein-journals.orgpsu.edu
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high regio- and stereoselectivity in the synthesis of this compound is crucial for its application in the stereoselective synthesis of complex molecules like natural products. wikipedia.org The development of new catalytic systems is central to this goal.
Copper and Ruthenium Catalysis: Copper-catalyzed Finkelstein-type halide exchange reactions have emerged as an efficient method for the stereospecific synthesis of vinyl iodides from the corresponding vinyl bromides under mild conditions. thieme-connect.comorganic-chemistry.org This allows for the retention of the alkene geometry. Additionally, ruthenium-catalyzed regioselective hydrohalogenation of alkynes provides a direct route to vinyl halides. organic-chemistry.org
Zirconium and Platinum Systems: Zirconium-based catalysts, such as the Schwartz reagent, have been used for the hydrozirconation-iodination of alkynes. organic-chemistry.org The Marek group has investigated zirconium catalysis on vinyl ethers, showing selectivity for E-vinyl ethers. wikipedia.org For coupling reactions, platinum(II) iodo complexes have been studied as catalysts for the homocoupling of vinyl iodides. researchgate.net
Transition Metal-Free Approaches: Recent developments have shown that borylative couplings of vinyl iodides can proceed stereoselectively without a transition metal catalyst, utilizing hydroboration and 1,2-metallate rearrangement cascades. rsc.orgrsc.org
Table 2: Selected Catalytic Systems for Vinyl Iodide Synthesis
| Catalyst System | Reaction Type | Selectivity | Reference |
| Copper(I) / KI | Halide Exchange | Stereospecific | thieme-connect.comorganic-chemistry.org |
| [NiCl2(PPh3)2] / Zn | Homocoupling | Stereospecific (Z,Z) | uniovi.es |
| Ruthenium Catalyst | Hydrohalogenation | Regioselective (Markovnikov) | organic-chemistry.org |
| Cp2ZrHCl (Schwartz Reagent) | Hydrozirconation-Iodination | Regioselective | organic-chemistry.org |
| BCl3 / Organometallic Reagents | Borylative Coupling | Stereoselective | rsc.orgrsc.org |
Integration into Flow Chemistry Methodologies
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better process control, and easier scalability. seqens.comwuxiapptec.com This technology is increasingly being adopted for the synthesis of fine chemicals and pharmaceuticals. seqens.comeuropa.eu
The synthesis of halogenated compounds can benefit significantly from flow chemistry. For example, continuous flow reactors have been proposed for the large-scale synthesis of halogenated hexene derivatives to improve yield and purity while minimizing hazardous by-products. smolecule.com The precise control over temperature and reaction time in flow reactors is particularly advantageous for managing highly exothermic or rapid reactions. wuxiapptec.com Integrating the synthesis of this compound into an automated flow system could enable rapid optimization of reaction conditions and facilitate on-demand production, making it a key area for future research. chemanager-online.com
Expanding Applications in Materials Science and Medicinal Chemistry
Vinyl iodides are versatile intermediates used in numerous transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org This reactivity makes this compound and its derivatives attractive for creating complex architectures in materials science and medicinal chemistry.
Medicinal Chemistry: this compound is a key building block for synthesizing biologically active natural products. Notably, (Z)-1-iodohex-2-ene was used as a crucial electrophile in the total synthesis of Nigricanoside A, a cytotoxic agent isolated from a green alga. researchgate.netsemanticscholar.orgrsc.orgrsc.org A derivative, (1E)-2-iodohex-1-en-1-yl 4-methylphenyl sulfone, is used as a building block for developing novel pharmaceutical compounds. lookchem.com The unique properties of the vinyl iodide group also make related compounds candidates for radiolabeling agents in biological studies. smolecule.com
Materials Science: The ability of vinyl iodides to participate in polymerization and cross-coupling reactions makes them interesting monomers or precursors for advanced materials. lookchem.com An iodo-yne polymerization method has been developed to create polymers with vinyl iodide groups, which can be further modified to tune the material's properties. acs.org This suggests that this compound could be incorporated into polymer backbones to create functional materials with tailored electronic or physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
